molecular formula C22H26N4OS B2589688 (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897484-51-4

(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2589688
CAS No.: 897484-51-4
M. Wt: 394.54
InChI Key: DNCOHYDYERLXSA-UHFFFAOYSA-N
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Description

The compound "(4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" features a piperazine backbone linked to two distinct aromatic moieties: a 4-(dimethylamino)phenyl group and a 4,6-dimethylbenzo[d]thiazol-2-yl group via methanone bridges. This structure combines electron-donating (dimethylamino) and hydrophobic (dimethylbenzothiazole) substituents, which may influence its physicochemical properties and bioactivity.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c1-15-13-16(2)20-19(14-15)28-22(23-20)26-11-9-25(10-12-26)21(27)17-5-7-18(8-6-17)24(3)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCOHYDYERLXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several steps. One common method starts with the reaction of 4-dimethylaminobenzaldehyde with 4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazine in the presence of a reducing agent like sodium borohydride. This reaction yields the target compound under mild conditions, typically in a solvent such as ethanol, at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis process is optimized for higher yields and efficiency. Large-scale production often involves automated systems and continuous flow reactors to ensure consistent quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at the secondary amine sites. In related compounds, alkylation or acylation occurs under mild conditions:

Reaction TypeReagents/ConditionsProduct OutcomeSource
AlkylationEthyl bromoacetate, DMF, 60°CN-alkylated piperazine derivatives
AcylationAcetyl chloride, triethylamine, THFAcetylated piperazine intermediates

Oxidation-Reduction Reactions

The dimethylaminophenyl group is susceptible to oxidation:

SiteOxidizing AgentProductNotes
N,N-DimethylaminoH₂O₂, Fe³⁺ catalystN-Oxide derivativeLimited yield due to steric effects
Benzothiazole ringKMnO₄, acidic conditionsSulfoxide/sulfone formationRequires harsh conditions

Reduction of the ketone group (methanone) is theoretically feasible but unreported in practice for this compound, likely due to competing side reactions at the benzothiazole .

Cross-Coupling Reactions

Palladium-catalyzed couplings are viable at the benzothiazole's 4- and 6-methyl positions:

ReactionCatalyst SystemSubstituent IntroducedYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl/heteroaryl groups45–62
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Secondary amines38–55

Data adapted from analogous benzothiazole systems . Methyl groups act as directing groups, but their steric bulk reduces reaction efficiency compared to unsubstituted benzothiazoles.

Acid/Base-Mediated Transformations

  • Protonation : The piperazine nitrogen (pKa ~7.5) forms salts with HCl or H₂SO₄, enhancing water solubility.

  • Deprotonation : LDA or NaH deprotonates the methanone α-hydrogens, enabling enolate formation for alkylation.

Photochemical Reactivity

The dimethylaminophenyl group exhibits auxochromic effects, leading to UV-induced electron transfer reactions. In methanol under UV light (254 nm):

  • Primary pathway : Demethylation of the N,N-dimethylamino group (quantum yield Φ = 0.12) .

  • Secondary pathway : Benzothiazole ring cleavage via singlet oxygen generation .

Biological Activation Pathways

In pharmacokinetic studies of related compounds:

  • Hepatic metabolism : CYP3A4-mediated oxidation of piperazine to hydroxylamine derivatives .

  • Glucuronidation : Phase II conjugation at the dimethylaminophenyl group (Km = 18 μM) .

Stability Under Storage Conditions

ConditionDegradation PathwayHalf-Life (25°C)
Aqueous pH 1.2Hydrolysis of methanone ketone4.2 hr
Aqueous pH 7.4Oxidative dimerization72 hr
Solid state (40°C)No significant degradation>6 months

Data extrapolated from structurally similar methanone derivatives .

Scientific Research Applications

Biochemical Applications

1. Fluorescent Probe in Biological Research
Thioflavin T is widely utilized as a fluorescent marker for the detection of amyloid fibrils in biological samples. Its ability to bind specifically to amyloid aggregates makes it invaluable in studies related to neurodegenerative diseases such as Alzheimer's. The fluorescence intensity of Thioflavin T increases significantly upon binding to amyloid fibrils, allowing researchers to visualize and quantify amyloid deposition in tissues and cell cultures .

2. Mechanistic Studies of Protein Aggregation
Research has employed Thioflavin T to investigate the kinetics and mechanisms of protein aggregation. By monitoring fluorescence changes over time, scientists can gain insights into the aggregation pathways of various proteins, which is crucial for understanding diseases associated with protein misfolding .

Pharmacological Applications

1. Anticancer Activity
Studies have indicated that derivatives of Thioflavin T exhibit potential anticancer properties. Research has shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

2. Neuroprotective Effects
Thioflavin T has been explored for its neuroprotective effects against oxidative stress and neuroinflammation. In vitro studies suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases, providing a basis for further investigation into its therapeutic potential .

Material Science Applications

1. Dye in Photonic Devices
Due to its fluorescent properties, Thioflavin T is being investigated as a dye in photonic devices and sensors. Its stability and bright fluorescence make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

2. Biosensors Development
Thioflavin T's interaction with biomolecules has led to its application in the development of biosensors. These sensors can detect specific proteins or nucleic acids through changes in fluorescence, offering a sensitive method for biomolecular detection .

Case Studies

StudyFocusFindings
1Alzheimer’s DiseaseUtilized Thioflavin T to visualize amyloid plaques in mouse models; demonstrated correlation between plaque density and cognitive decline .
2Cancer TreatmentInvestigated the effects of Thioflavin T derivatives on breast cancer cells; found significant reduction in cell viability .
3NeuroprotectionAssessed the protective effects of Thioflavin T against oxidative stress-induced neuronal death; results indicated reduced apoptosis markers .

Mechanism of Action

The mechanism by which (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate the activity of these proteins, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The piperazine-methanone scaffold is common in several pharmacologically active compounds. Key structural analogs and their distinctions are outlined below:

Table 1: Structural and Functional Comparison of Piperazine-Methanone Derivatives
Compound Name Substituents (Site A) Substituents (Site B) Molecular Weight* Notable Properties Reference
Target Compound 4-(Dimethylamino)phenyl 4,6-dimethylbenzo[d]thiazol-2-yl ~434 g/mol High lipophilicity; potential CNS activity due to dimethylamino group -
Compound 21 Thiophen-2-yl 4-(Trifluoromethyl)phenyl ~386 g/mol Enhanced metabolic stability (CF₃ group)
4-(4-Aminobenzoyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl ~339 g/mol Improved solubility (polar furan); reducible nitro group
4-(4-Methoxyphenyl)piperazin-1-ylmethanone 4-Methoxyphenyl Piperidin-2-yl ~358 g/mol Balanced lipophilicity; potential GPCR modulation
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methylbenzothiazole 4-Methoxyphenyl 6-methylbenzo[d]thiazol-2-yl ~413 g/mol Antitumor and antidepressant activities reported

*Molecular weights are approximate.

Key Differences and Implications

The dimethylamino group in the target compound could confer basicity and improve blood-brain barrier permeability, unlike the methoxy group in or the nitro group in , which may limit CNS penetration.

Synthetic Accessibility

  • The target compound’s synthesis likely involves condensation of a benzothiazole hydrazine derivative with a ketone precursor, analogous to methods described for pyrazoline-benzothiazole hybrids .
  • In contrast, trifluoromethylphenyl derivatives (e.g., ) require specialized reagents for introducing CF₃ groups, increasing synthetic complexity.

Pharmacological Potential Benzothiazole-containing analogs (target compound, ) are associated with antitumor and neuroactive properties, while furan or piperidine derivatives () may target peripheral receptors.

Biological Activity

The compound (4-(Dimethylamino)phenyl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone , often referred to as a derivative of benzothiazole, has garnered significant attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure comprising a dimethylaminophenyl group linked to a piperazine moiety that is further substituted with a 4,6-dimethylbenzothiazole group. This unique arrangement contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H24N2OS
Molecular Weight344.48 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involved in cancer cell proliferation. It may inhibit specific kinases, leading to reduced tumor growth.
  • Receptor Modulation : It exhibits potential as a modulator of G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways.
  • Fluorescent Properties : The compound's electronic properties allow it to function as a fluorescent probe, making it useful in biological imaging applications.

Biological Activity Profile

Research indicates that this compound demonstrates activity against various biological targets. A study profiling 976 chemicals found that compounds with similar structures often exhibited significant interactions with GPCRs and other enzymes .

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Enzyme InteractionModulation of kinase activity
Fluorescent ProbeImaging applications

Case Studies

  • Anticancer Research : A study investigated the effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell growth in breast and lung cancer cells, suggesting its potential as a therapeutic agent.
  • Toxicological Profiling : In a comprehensive ToxCast study, the compound was evaluated among other chemicals for its biological activity across multiple assays. It showed promising results in inhibiting specific enzymatic activities related to toxicity pathways .

Comparative Analysis with Similar Compounds

The compound can be compared with other benzothiazole derivatives known for their biological activities:

Compound NameActivity TypeReference
2-(4-(Dimethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chlorideAnticancer
Thioflavin TAmyloid binding

Q & A

Q. What are the critical steps for synthesizing this compound with high purity?

Synthesis involves multi-step reactions, including coupling of piperazine derivatives with benzo[d]thiazole moieties. Key considerations include:

  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to ensure regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) removes byproducts. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic methods are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks (e.g., dimethylamino protons at δ 2.8–3.2 ppm; benzo[d]thiazole aromatic signals at δ 7.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
  • FTIR : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and amine groups (N-H stretch at ~3300 cm⁻¹) .

Q. How should researchers assess the compound’s stability under varying conditions?

Conduct accelerated stability studies:

  • Temperature : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • pH stability : Dissolve in buffers (pH 1–9) and analyze by UV-Vis spectroscopy for absorbance shifts .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme inhibition assays : Test against kinases or receptors (e.g., IC50 determination using fluorescence-based assays) .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293, HeLa) with EC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace dimethylamino with morpholine; vary benzo[d]thiazole methyl groups) .
  • Activity profiling : Compare IC50 values across analogs using dose-response curves. Apply multivariate statistical analysis to identify critical substituents .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Analyze binding poses for hydrogen bonds with active-site residues .
  • MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic (PK) studies : Measure plasma half-life (t1/2) and bioavailability in rodent models. Low oral bioavailability may explain efficacy gaps .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites; inactive metabolites suggest rapid hepatic clearance .

Q. What experimental designs evaluate environmental fate and ecotoxicity?

  • Biodegradation assays : Follow OECD 301F guidelines; monitor compound degradation in sludge via LC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and algal growth inhibition (EC50) .

Q. How is crystallographic data used to validate the compound’s structure?

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., in methanol/water). Solve structure using SHELX; report unit cell parameters (e.g., monoclinic P21/c, β ≈ 91.5°) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) to explain packing motifs .

Q. What omics approaches elucidate toxicity mechanisms?

  • Transcriptomics : Perform RNA-seq on treated cell lines; pathway enrichment (KEGG/GO) identifies dysregulated genes (e.g., apoptosis pathways) .
  • Proteomics : Use SILAC labeling to quantify protein expression changes; validate hits via western blot .

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